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Introduction
Nickel-Iron Alloy 42 (NI-42), also known as Permalloy, is a critical material in microelectronics

due to its low coefficient of thermal expansion and valuable magnetic properties.[1][2][3][4] The

precise patterning of NI-42 thin films is essential for the fabrication of various microelectronic

components, including lead frames, semiconductor packages, and micro-electro-mechanical

systems (MEMS).[1] This document provides detailed protocols for both wet and dry etching of

NI-42, summarizing key quantitative data and illustrating the experimental workflows and

underlying mechanisms.

Data Presentation: Etching Parameters and Rates
The selection of an appropriate etching technique depends on the specific requirements of the

application, such as desired etch rate, anisotropy, selectivity, and surface finish. The following

tables summarize quantitative data for various wet and dry etching processes for NI-42 and

similar NiFe alloys.

Table 1: Wet Etching of NI-42 (NiFe Alloys)
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Etchant
Composition

Temperature
(°C)

Etch Rate Observations Reference

Nitric Acid

(HNO₃) based

solutions

25 50 - 170 nm/min

Faster etching,

but can result in

a rough surface.

[5]

[5]

Hydrochloric Acid

(HCl) based

solutions

25 < 10 nm/min

Slower etching,

but produces a

smoother

surface.[5] May

leave behind

etch residues.[5]

[5]

50ml HNO₃ +

50ml CH₃COOH

+ 20ml H₂SO₄ in

100ml DI H₂O

Ambient
Dependent on

dilution

Acidic solution

for nickel

etching.[6]

[6]

Ferric Chloride

(FeCl₃) solution
40 - 60 1.25 µm/min

Commonly used

acid for etching

nickel-iron alloys.

[6][7]

[6]

Table 2: Dry Etching of NI-42 (NiFe Alloys)
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Gas
Chemistry

Power Pressure Etch Rate
Etching
Mechanism

Reference

CO/NH₃ - -
45 - 130

nm/min

Primarily

physical

sputtering.[8]

[8]

Cl₂/Ar

Coil RF

Power: 700

W, DC-bias:

300 V

5 mTorr

Decreases

with

increasing Cl₂

concentration

Physical

sputtering

assisted by

chemical

reaction.[9]

[10]

[9][10]

CH₄/H₂/O₂

Self-bias

voltage: ~850

V

27 mbar

Varies with

gas

concentration

Reactive ion

etching.[5]
[5]

ICl/Ar

Source: 750

W, Chuck:

250 W

5 mTorr

Varies with

ICl

percentage

Chemically

assisted

physical

sputtering.

IBr/Ar

Source: 750

W, Chuck:

250 W

5 mTorr

Varies with

IBr

percentage

Chemically

assisted

physical

sputtering.

Experimental Protocols
Surface Preparation (Common for Wet and Dry Etching)
Proper surface preparation is crucial for achieving uniform and reproducible etching results.

The following is a general protocol for cleaning and preparing the NI-42 surface prior to

etching.

Solvent Cleaning:

Ultrasonically clean the substrate in acetone for 5-10 minutes to remove organic residues.
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Rinse thoroughly with isopropyl alcohol (IPA).

Dry the substrate with a stream of dry nitrogen gas.

Surface Activation (Pickling):

To remove the native oxide layer and activate the surface, immerse the substrate in a

dilute hydrochloric acid (HCl) solution (e.g., 10% HCl in deionized water) for 30-60

seconds at room temperature.

Immediately rinse with deionized (DI) water.

Dry thoroughly with nitrogen gas.

Protocol 1: Wet Etching of NI-42 using Ferric Chloride
This protocol describes a common method for wet etching NI-42 using a ferric chloride-based

etchant.

Materials:

Ferric Chloride (FeCl₃) solution

Deionized (DI) water

Beakers

Hot plate with magnetic stirring

Substrate holder

Timer

Personal Protective Equipment (PPE): gloves, goggles, lab coat

Procedure:

Prepare the etchant solution by dissolving FeCl₃ in DI water to the desired concentration. For

a known etch rate of 1.25 µm/min, a commercially available solution can be used.[6]
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Heat the etchant solution to the target temperature (e.g., 40-60°C) using a hot plate with

gentle stirring.[6]

Immerse the photoresist-patterned and surface-prepared NI-42 substrate into the heated

etchant solution using a substrate holder.

Start the timer and monitor the etching process. Gentle agitation can help to ensure uniform

etching.

The etching time will depend on the thickness of the NI-42 film and the desired etch depth.

For a target etch rate of 1.25 µm/min, calculate the required time.[6]

Periodically check the substrate by rinsing with DI water to observe the progress, especially

as the expected etch time approaches.[6]

Once the desired pattern is etched, immediately transfer the substrate to a beaker of DI

water to stop the etching process.

Rinse the substrate thoroughly with DI water for several minutes to remove all residual

etchant.

Dry the substrate with a stream of dry nitrogen.

Strip the photoresist using an appropriate solvent.

Protocol 2: Dry Etching of NI-42 using a Chlorine-Based
Plasma
This protocol provides a general procedure for anisotropic dry etching of NI-42 using a

Reactive Ion Etching (RIE) or Inductively Coupled Plasma (ICP) system with a chlorine-based

chemistry.

Materials and Equipment:

RIE or ICP etching system

Chlorine (Cl₂) gas

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Dry_etching
https://www.benchchem.com/product/b609569?utm_src=pdf-body
https://www.benchchem.com/product/b609569?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dry_etching
https://en.wikipedia.org/wiki/Dry_etching
https://www.benchchem.com/product/b609569?utm_src=pdf-body
https://www.benchchem.com/product/b609569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Argon (Ar) gas

Substrate with patterned hard mask (e.g., SiO₂, SiNₓ) or photoresist

PPE appropriate for cleanroom and plasma etching environments

Procedure:

Ensure the etching chamber is clean and has been conditioned if necessary.

Load the surface-prepared and patterned NI-42 substrate into the etching chamber.

Evacuate the chamber to the desired base pressure.

Introduce the process gases, Cl₂ and Ar, at the specified flow rates. A common starting point

is a mixture with a low percentage of Cl₂ (e.g., 20% Cl₂ in Ar) to favor anisotropic etching.[10]

Set the process pressure (e.g., 5 mTorr).[10]

Apply RF power to the ICP source (e.g., 700 W) and a DC bias to the substrate chuck (e.g.,

-300 V) to control plasma density and ion energy, respectively.[9][10]

Initiate the plasma to start the etching process.

The etch time is determined by the film thickness and the calibrated etch rate of the specific

tool and process parameters.

After the etching is complete, turn off the RF power and gas flows.

Purge the chamber with an inert gas like nitrogen.

Vent the chamber and unload the etched substrate.

If a hard mask was used, it can be removed using an appropriate wet or dry etching process.

If photoresist was used, it can be stripped using a plasma ashing process (O₂ plasma) or a

solvent stripper.

Visualizations
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Experimental Workflow for NI-42 Etching

Figure 1: General Experimental Workflow for NI-42 Etching
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Caption: General experimental workflow for both wet and dry etching of NI-42.

Signaling Pathway for Wet and Dry Etching Mechanisms

Figure 2: Simplified Mechanisms of NI-42 Etching
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Caption: Simplified representation of wet and dry etching mechanisms for NI-42.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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